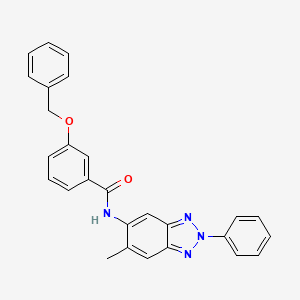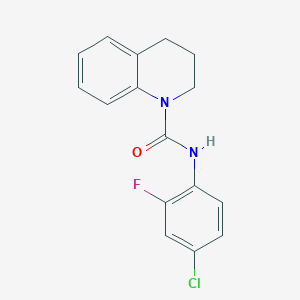
N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. CFM-2 is a derivative of quinoline, which is a heterocyclic compound that has been shown to have a variety of biological activities.
作用机制
N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide acts as a competitive antagonist of the TRPA1 channel, binding to the channel and preventing its activation by various stimuli. This leads to a decrease in pain and inflammation. N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide also inhibits the activity of the hERG potassium channel by binding to a specific site on the channel and preventing the flow of potassium ions. This can lead to changes in cardiac function.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to have anti-tumor activity in vitro. N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been shown to have effects on cardiac function, including prolongation of the QT interval.
实验室实验的优点和局限性
N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has several advantages as a tool in scientific research. It is a selective antagonist of the TRPA1 channel, which allows for specific targeting of this channel in experiments. N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is also relatively stable and easy to synthesize. However, there are some limitations to the use of N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide in lab experiments. It has been shown to have off-target effects on other ion channels, which can complicate interpretation of results. Additionally, N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have potential cardiac toxicity, which must be taken into account when designing experiments.
未来方向
There are several potential future directions for research on N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide. One area of interest is the development of more selective TRPA1 antagonists that do not have off-target effects on other ion channels. Another area of interest is the use of N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide in the treatment of inflammatory diseases and cancer. Finally, further research is needed to fully understand the potential cardiac toxicity of N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide and to develop strategies to mitigate this toxicity.
合成方法
The synthesis of N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide involves the reaction of 4-chloro-2-fluoroaniline with ethyl 3-oxo-4-phenylbutanoate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide.
科学研究应用
N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been studied for its potential use as a tool in scientific research. It has been shown to act as a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel, which is involved in the perception of pain and inflammation. N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been shown to inhibit the activity of the human ether-a-go-go-related gene (hERG) potassium channel, which is involved in cardiac function.
属性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O/c17-12-7-8-14(13(18)10-12)19-16(21)20-9-3-5-11-4-1-2-6-15(11)20/h1-2,4,6-8,10H,3,5,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBSSHRREUOKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-3,4-dihydroquinoline-1(2H)-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5152794.png)
![1-(2-methylphenyl)-4-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)piperazine](/img/structure/B5152813.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1-pyrrolidinyl)ethyl]-2-pyridinamine](/img/structure/B5152817.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5152822.png)
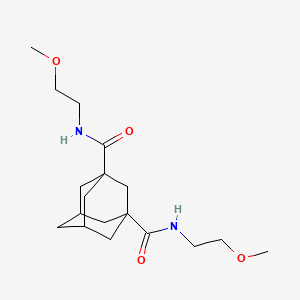
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(4-ethylbenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5152828.png)
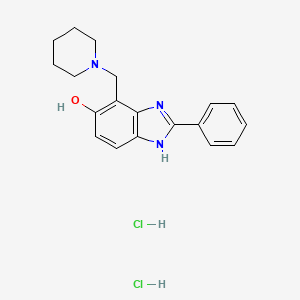
![1-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxoacetone](/img/structure/B5152834.png)
![[1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5152835.png)
![(5-{4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5152844.png)
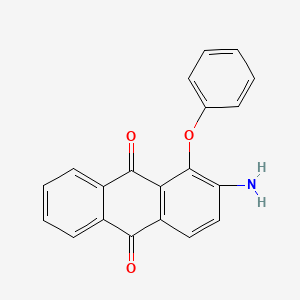
![2-{2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5152859.png)
